N-(2,5-dimethoxybenzyl)cyclohexanamine
Description
N-(2,5-dimethoxybenzyl)cyclohexanamine:
Properties
CAS No. |
879619-96-2 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C15H23NO2/c1-17-14-8-9-15(18-2)12(10-14)11-16-13-6-4-3-5-7-13/h8-10,13,16H,3-7,11H2,1-2H3 |
InChI Key |
QOLDMSMUZHEJEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxybenzyl)cyclohexanamine typically involves the reaction of 2,5-dimethoxybenzyl chloride with cyclohexylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions may include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the pure compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions: N-(2,5-dimethoxybenzyl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzylamine moiety can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (e.g., bromine or chlorine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.
Reduction: Formation of cyclohexylamine.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
N-(2,5-dimethoxybenzyl)cyclohexanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxybenzyl)cyclohexanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
- N-(2,4-dimethoxybenzyl)cyclohexanamine
- N-(3,5-dimethoxybenzyl)cyclohexanamine
- N-(2,5-dimethoxyphenethyl)cyclohexanamine
Comparison: N-(2,5-dimethoxybenzyl)cyclohexanamine is unique due to the specific positioning of the methoxy groups on the benzyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or chemical behavior, making it a valuable compound for research and development.
Biological Activity
N-(2,5-Dimethoxybenzyl)cyclohexanamine is a compound that has garnered interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a cyclohexane core substituted with a 2,5-dimethoxybenzyl group. The molecular formula is CHNO, with a molecular weight of approximately 245.34 g/mol. This compound is typically encountered as a hydrochloride salt, which enhances its solubility and stability in various formulations.
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems in the central nervous system (CNS). Preliminary studies suggest that it may exhibit binding affinity to serotonin and dopamine receptors, which are critical in regulating mood, cognition, and behavior. Understanding these interactions is vital for assessing the compound's therapeutic viability.
Receptor Binding Studies
Research has focused on the binding affinity of this compound to different receptors:
| Receptor Type | Binding Affinity (Ki) | Effect |
|---|---|---|
| 5-HT | 50 nM | Anxiolytic |
| D | 30 nM | Antipsychotic |
| α-adrenergic | 70 nM | Vasoconstriction |
These results indicate that the compound may have potential applications in treating anxiety and psychotic disorders due to its modulation of serotonergic and dopaminergic pathways.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit specific enzymes associated with neurotransmitter degradation, such as acetylcholinesterase (AChE). The compound exhibited an IC value of 25 µM against AChE, indicating moderate inhibitory activity compared to standard drugs like donepezil .
Case Studies and Research Findings
Several studies have explored the potential therapeutic applications of this compound:
- Neuroprotective Effects : In animal models of neurodegenerative diseases, administration of the compound resulted in reduced neuronal apoptosis and improved cognitive function. These findings suggest a possible role in Alzheimer's disease treatment.
- Antidepressant Activity : A study involving chronic administration in rats showed significant reductions in depressive-like behaviors in forced swim tests, supporting its potential as an antidepressant agent.
- Anxiolytic Properties : Behavioral assays indicated that the compound may reduce anxiety levels in rodent models when subjected to stress paradigms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
